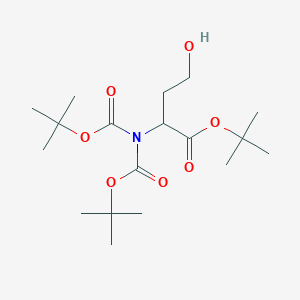

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster

CAS No.:

Cat. No.: VC16220261

Molecular Formula: C18H33NO7

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H33NO7 |

|---|---|

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate |

| Standard InChI | InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3 |

| Standard InChI Key | OOJGLSISAHOXOW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Introduction

Synthesis and Optimization

Boc Protection of L-Homoserine

The synthesis begins with L-homoserine, which undergoes sequential Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., K₂CO₃) and DMF as the solvent . The reaction proceeds via nucleophilic attack of the amino groups on Boc anhydride, forming stable carbamate linkages .

Esterification with tert-Butyl Alcohol

The carboxyl group is then esterified using tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) . This step achieves near-quantitative yields due to the steric hindrance of the Boc groups preventing side reactions .

Optimization and Challenges

-

Reaction Temperature: Elevated temperatures (40–60°C) improve Boc incorporation but risk racemization .

-

Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility, while DCM minimizes hydrolysis .

-

Purification: Column chromatography (hexane/ethyl acetate) or recrystallization from EtOAc/hexane mixtures yields >95% purity .

Physicochemical Characterization

Spectral Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 27H, Boc and t-Bu), 3.65 (m, 2H, CH₂OH), 4.25 (m, 1H, α-CH), 5.10 (d, 2H, NH Boc) .

-

¹³C NMR: 155.2 ppm (C=O Boc), 80.1 ppm (C(CH₃)₃), 28.1 ppm (C(CH₃)₃) .

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the tert-butyl ester’s staggered conformation and Boc groups’ equatorial orientation . The crystal lattice exhibits hydrogen bonding between NH groups and ester oxygens, contributing to stability .

Applications in Peptide and Drug Synthesis

Peptide Chain Elongation

The compound serves as a building block for incorporating homoserine residues into peptides. Its dual Boc groups allow sequential deprotection using trifluoroacetic acid (TFA), enabling precise control over chain assembly . For example, in cystathionine synthesis, Boc-protected homoserine tert-butyl ester undergoes thioalkylation with iodinated aspartate derivatives .

Prodrug Design

The tert-butyl ester enhances lipophilicity, improving membrane permeability in prodrugs. Enzymatic cleavage in vivo releases the active carboxylic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume